Ethyl 3-hydroxy-5-methoxybenzoate
Description
Ethyl 3-hydroxy-5-methoxybenzoate is an organic compound belonging to the class of aromatic esters. It is characterized by the presence of a benzoate group substituted with a hydroxy group at the third position and a methoxy group at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 3-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C10H12O4/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6,11H,3H2,1-2H3 |
InChI Key |
BPANXHQPAMCWHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-5-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-methoxy-5-oxo-benzoate.
Reduction: The ester group can be reduced to an alcohol, yielding ethyl 3-hydroxy-5-methoxybenzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed:
Oxidation: Ethyl 3-methoxy-5-oxo-benzoate.
Reduction: Ethyl 3-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-5-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, in the context of its potential anticancer properties, the compound may inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling and growth. By binding to the active site of these enzymes, this compound can disrupt their function, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 3-hydroxy-5-methoxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-3-methoxybenzoate:
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
